6-[(But-3-yn-2-yl)amino]-3-chloropyridine-2-carboxylic acid
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Overview
Description
6-[(But-3-yn-2-yl)amino]-3-chloropyridine-2-carboxylic acid is a compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring substituted with a butynylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-3-yn-2-yl)amino]-3-chloropyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine-2-carboxylic acid and but-3-yn-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield. Reagents like triethylamine or sodium hydride may be employed to deprotonate the amine group, allowing it to react with the chloropyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(But-3-yn-2-yl)amino]-3-chloropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
6-[(But-3-yn-2-yl)amino]-3-chloropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(But-3-yn-2-yl)amino]-3-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-chloropyridine-2-carboxylic acid: Similar structure but with an amino group instead of the butynylamino group.
3-Chloropyridine-2-carboxylic acid: Lacks the butynylamino substitution.
6-[(But-3-yn-2-yl)amino]-pyridine-2-carboxylic acid: Similar but without the chlorine atom.
Uniqueness
The presence of the butynylamino group and the chlorine atom in 6-[(But-3-yn-2-yl)amino]-3-chloropyridine-2-carboxylic acid imparts unique chemical properties and reactivity, distinguishing it from other similar compounds
Biological Activity
6-[(But-3-yn-2-yl)amino]-3-chloropyridine-2-carboxylic acid is an organic compound characterized by a pyridine ring with a but-3-yn-2-ylamino substitution and a chlorine atom. Its molecular formula is C10H9ClN2O2, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C10H9ClN2O2 |
Molecular Weight | 224.64 g/mol |
CAS Number | 1592340-25-4 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The compound's structure allows it to modulate enzyme activities, which can lead to cytotoxic effects against various cancer cell lines. This modulation may involve the inhibition of key regulatory proteins in cancer cells, similar to other compounds with analogous structures .
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against several cancer cell lines, including those with wild-type p53 and deleted p53. The following table summarizes the IC50 values for different cancer cell lines:
Cancer Cell Line | IC50 (nM) |
---|---|
HCT116 (wild-type p53) | 137 ± 31 |
HCT116 p53–/– | 14 ± 2 |
These results indicate that the compound exhibits selective toxicity towards cancer cells while having a lesser effect on normal cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been reported to possess antimicrobial activity. Compounds with similar structural features have been shown to inhibit the growth of various bacterial strains, suggesting that this compound could be explored further for its potential as an antibacterial agent.
Case Studies and Research Findings
- Study on MDM2 Inhibition : A study focused on a related compound with similar structural characteristics revealed that it acts as a potent inhibitor of MDM2, a protein that regulates the p53 tumor suppressor. The inhibition was associated with significant tumor growth reduction in xenograft models, highlighting the therapeutic potential of pyridine derivatives in cancer treatment .
- Pharmacokinetics and Bioavailability : Research indicates that compounds like this compound can exhibit favorable pharmacokinetic profiles, including high plasma exposure and bioavailability when administered orally. This characteristic is crucial for developing effective therapeutic agents .
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
6-(but-3-yn-2-ylamino)-3-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-6(2)12-8-5-4-7(11)9(13-8)10(14)15/h1,4-6H,2H3,(H,12,13)(H,14,15) |
InChI Key |
NLWVOVJKOSGWSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=NC(=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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